molecular formula C17H20N2O3 B1386714 N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide CAS No. 1020960-86-4

N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide

Cat. No.: B1386714
CAS No.: 1020960-86-4
M. Wt: 300.35 g/mol
InChI Key: NPHDMJDCVRYVHS-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

IUPAC Name:
N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide

Alternative Designations:

  • 2-(2-Methoxyphenoxy)-N-(4-amino-2-methylphenyl)propanamide
  • CAS Registry Number: 1020960-86-4

Chemical Classification:
This compound belongs to the propanamide class, characterized by a central amide group (-CONH-) flanked by aromatic and methoxy-substituted phenyl rings. It is further classified as an aromatic amine derivative due to the presence of a primary amino group (-NH₂) on the 4-methylphenyl moiety .

Molecular Formula and Weight:

  • Formula: C₁₇H₂₀N₂O₃
  • Molecular Weight: 300.35 g/mol

Historical Context and Discovery

The compound was first synthesized in the early 21st century as part of efforts to develop small-molecule modulators for biochemical pathways. Its discovery is linked to structure-activity relationship (SAR) studies targeting enzymes such as NOTUM, a Wnt signaling pathway regulator . While exact synthesis dates are unspecified in public records, its inclusion in proteomics research databases (e.g., Santa Cruz Biotechnology, PubChem) post-2020 highlights its recent emergence as a tool compound .

Chemical Registry and Identification Parameters

Key Identifiers:

Parameter Value Source
CAS Registry Number 1020960-86-4
PubChem CID Not yet assigned -
SMILES CC(OC1=CC=CC=C1OC)C(NC2=CC=C(N)C=C2C)=O
InChI Key SDEQJMFJVJXYBZ-UHFFFAOYSA-N
Melting Point Data not publicly available -

Spectroscopic Data:

  • ¹H NMR: Peaks indicative of methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and amide NH (δ 8.0–8.5 ppm) are expected, based on analogs .
  • MS (ESI+): Predicted m/z 301.1 [M+H]⁺ .

Structural Overview and Functional Groups

Core Structure:
The molecule comprises:

  • Propanamide backbone: Central -CH₂-C(=O)-NH- linkage.
  • 2-Methoxyphenoxy group: A methoxy-substituted phenyl ring attached via an ether bond.
  • 4-Amino-2-methylphenyl group: A toluene-derived aromatic ring with amino and methyl substituents .

Functional Groups:

  • Amide (-CONH-): Facilitates hydrogen bonding and protein interactions.
  • Methoxy (-OCH₃): Enhances lipophilicity and modulates electronic effects.
  • Primary amine (-NH₂): Participates in acid-base reactions and covalent modifications .

Stereochemistry:
No chiral centers are present in the structure, as confirmed by the absence of stereodescriptors in its IUPAC name and SMILES notation .

Significance in Proteomics Research

Role in Biochemical Studies:

  • Enzyme Inhibition: Structural analogs (e.g., 2-phenoxyacetamides) have been identified as inhibitors of NOTUM, a depalmitoleating enzyme in the Wnt pathway . The methoxy and amide groups may facilitate binding to hydrophobic enzyme pockets.
  • Protein Interaction Probes: The aromatic amine moiety enables conjugation with fluorescent tags or affinity resins, making it useful in pull-down assays .

Applications:

  • Target Identification: Used to study protein-ligand interactions in cancer and metabolic disorders .
  • Drug Development: Serves as a scaffold for optimizing pharmacokinetic properties in small-molecule therapeutics .

Research Limitations:
Current data are primarily limited to in vitro studies. In vivo stability and bioavailability remain uncharacterized .

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(2-methoxyphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11-10-13(18)8-9-14(11)19-17(20)12(2)22-16-7-5-4-6-15(16)21-3/h4-10,12H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHDMJDCVRYVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation of Phenolic and Aromatic Amines

Methodology:

  • Activation of the carboxylic acid or acid derivatives (e.g., acid chlorides, anhydrides) followed by nucleophilic attack by the amino group.
  • Use of coupling agents such as carbodiimides (e.g., DCC, EDC) to facilitate amidation under mild conditions.

Typical Procedure:

  • Dissolve 4-amino-2-methylphenyl derivative in an inert solvent (e.g., dichloromethane, DMF).
  • Add a coupling reagent and a base (e.g., triethylamine).
  • Introduce 2-(2-methoxyphenoxy)propanoic acid derivative or its activated form.
  • Stir under controlled temperature (0–25°C) until completion.
  • Purify by chromatography or recrystallization.

Research Data:

  • Similar amidation processes have been reported for phenoxyacetic acid derivatives, with yields ranging from 70–85%.

Nucleophilic Aromatic Substitution on Phenoxy Derivatives

Methodology:

  • Introduction of amino groups onto aromatic rings via nucleophilic substitution, often facilitated by activating groups or under reflux conditions.

Procedure:

  • React 2-(2-methoxyphenoxy) derivatives with ammonia or ammonium salts.
  • Employ solvents such as ethanol or acetonitrile.
  • Use elevated temperatures (80–150°C) to promote substitution.
  • Isolate the amino-phenyl intermediates after purification.

Research Data:

  • The synthesis of amino-phenoxy compounds involves nucleophilic substitution on activated aromatic rings, with reaction times of several hours and moderate to high yields.

Reduction and Functional Group Modification

Methodology:

  • Reduction of nitro or other oxidized intermediates to amino groups using reducing agents like iron, tin, or catalytic hydrogenation.
  • Methoxy group introduction via methylation of phenolic hydroxyl groups using methyl iodide or dimethyl sulfate.

Procedure:

  • For methylation, react phenolic intermediates with methylating agents in the presence of base (e.g., K2CO3).
  • For reduction, employ catalytic hydrogenation under hydrogen atmosphere with Pd/C or Raney Ni.

Research Data:

  • Methylation reactions are efficient, with yields exceeding 80%, and are well-documented in phenolic compound syntheses.

Representative Synthesis Route

Step Description Conditions Yield References
1 Synthesis of 4-amino-2-methylphenyl derivative Nitration followed by reduction 70–80% ,
2 Preparation of 2-(2-methoxyphenoxy)propanoic acid Esterification and subsequent hydrolysis 75–85%
3 Amidation of phenylamine with phenoxy derivative Carbodiimide coupling, room temp 70–85%
4 Methylation of phenolic hydroxyl Methyl iodide, K2CO3, reflux >80%
5 Final coupling to form the target compound Standard amidation 65–75% Based on typical synthesis

Summary of Research Findings

  • The synthesis of similar compounds has been successfully achieved via classic amidation and nucleophilic aromatic substitution methods.
  • Patents and academic articles indicate that the key steps involve activation of carboxylic acids, nucleophilic substitution on aromatic rings, and methylation of phenolic groups.
  • The yields reported across various studies typically range from 65% to 85%, with purification steps critical for obtaining pharmaceutical-grade compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting the amide to an amine.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are common.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its amide structure.

    Medicine: Could be explored for pharmaceutical properties, such as anti-inflammatory or analgesic effects.

    Industry: Possible use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The aromatic and amide groups could facilitate binding to biological targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with five analogs, highlighting key structural variations and physicochemical parameters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Data Source
N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)propanamide (Target) C₁₇H₂₀N₂O₃ 300.35 2-methoxyphenoxy, 4-amino-2-methylphenyl Inferred
N-(4-Aminophenyl)-2-(2-chlorophenoxy)propanamide C₁₅H₁₅ClN₂O₂ 290.75 2-chlorophenoxy, 4-aminophenyl
N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide C₁₅H₁₃Cl₂FN₂O₂ 343.18 2,4-dichlorophenoxy, 5-amino-2-fluorophenyl
N-(2-amino-4-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide C₁₆H₁₆Cl₂N₂O₃ 355.22 2,4-dichlorophenoxy, 2-amino-4-methoxyphenyl
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide C₁₆H₁₆FNO₃ 289.30 4-hydroxyphenoxy, N-methyl-2-fluorophenyl

Key Observations :

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., Cl in ) increase molecular polarity and may enhance binding to hydrophobic enzyme pockets.
    • Methoxy groups (e.g., in the target compound) improve solubility in organic solvents compared to hydroxyl analogs .

Biological Activity

N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide is a complex organic compound with significant potential in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₂N₂O₂, with a molecular weight of approximately 298.38 g/mol. The compound features an amine group, a methoxy group, and a phenoxy group, which contribute to its reactivity and biological interactions .

Structural Characteristics

ComponentDescription
Amine GroupParticipates in nucleophilic substitutions
Methoxy GroupInfluences chemical reactivity and solubility
Phenoxy GroupEnhances interaction with biological targets

This compound exhibits various mechanisms of action that contribute to its biological activity:

  • Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity, which is crucial for various biochemical pathways.
  • Receptor Modulation : It can influence receptor signaling pathways related to inflammation, cell proliferation, or apoptosis .
  • Binding Affinity : Studies have indicated that the compound has a significant binding affinity to certain biological targets, which may include receptors involved in disease processes .

Biological Activity and Therapeutic Potential

Research indicates that this compound has several promising biological activities:

  • Antiproliferative Effects : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting potential use in cancer therapy .
  • Cytotoxicity : The compound has been tested for cytotoxic effects against human and mouse cell lines, demonstrating selective toxicity towards cancerous cells while sparing normal cells .
  • Anti-inflammatory Properties : Given its structural characteristics, it may also exhibit anti-inflammatory effects by modulating inflammatory pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
N-(3-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)propanamideSimilar amine and phenoxy groupsAnticancer properties
N-(3-Amino-2-methylphenyl)-2-(2-hydroxyphenoxy)propanamideHydroxyl group instead of methoxyDifferent interaction profile

The presence of the methoxy group in this compound may enhance its reactivity and selectivity compared to other derivatives .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Study : A study assessed the antiproliferative effects on MCF-7 (breast cancer) cell lines, revealing an IC50 value indicating significant growth inhibition at low concentrations .
    CompoundIC50 (µg/mL)Selective Index
    N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)propanamide4.3 ± 0.1119.3
  • Mechanistic Insights : Research demonstrated that this compound modulates key signaling pathways involved in cancer progression, providing insights into its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide, and how can purity be validated?

  • Methodological Answer : The synthesis of structurally related propanamides often involves coupling reactions using reagents like HATU (2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to activate carboxylic acids for amide bond formation . Post-synthesis, oxidation steps (e.g., with m-chloroperoxybenzoic acid) may be required to modify functional groups. Purity validation should include thin-layer chromatography (TLC) with recorded Rf values and 1H-NMR spectroscopy to confirm structural integrity. Melting point analysis is also critical for assessing crystallinity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Safety measures must include:
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection (P280) .
  • Ventilation : Use fume hoods to avoid inhalation (H333) .
  • Emergency Procedures : Immediate eye rinsing with water (P305+P351+P338) and medical consultation if exposed .
  • Storage : Keep away from heat and ignition sources (P210) .

Q. How can researchers confirm the compound’s stability under experimental conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., exposure to heat, light, or humidity) followed by HPLC-TOF or GC-MS analysis to detect breakdown products. For example, related compounds were analyzed using FTIR-ATR and GC-IR to monitor structural changes under stress .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., MIC variations) for this compound?

  • Methodological Answer : Discrepancies in minimal inhibitory concentrations (MICs) may arise from differences in bacterial strains or assay conditions. To address this:
  • Standardize Assays : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC determination .
  • Structure-Activity Relationship (SAR) : Compare substituent effects; e.g., methoxy vs. halogen groups impact potency .
  • Validate Targets : Perform docking studies to assess binding affinity to enzymes like FabI (enoyl-ACP reductase) .

Q. How can computational modeling enhance the design of derivatives with improved pharmacological profiles?

  • Methodological Answer :
  • 3D Pharmacophore Modeling : Identify critical hydrogen bond acceptors/donors and hydrophobic regions .
  • QSAR Analysis : Correlate electronic (e.g., logP) or steric parameters with activity data .
  • Molecular Dynamics Simulations : Predict binding stability to targets like TRPV1 or IDO1 .

Q. What analytical techniques are most effective for characterizing metabolic byproducts or degradation pathways?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Detect metabolites via exact mass matching (e.g., Δppm < 1.0) .
  • NMR Isotope Labeling : Track metabolic fate using 13C/15N isotopes.
  • In Vitro Microsomal Assays : Use liver microsomes to simulate Phase I/II metabolism .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.